molecular formula C20H16N4O2S B11021929 3-(5-phenyloxazol-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide

3-(5-phenyloxazol-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide

Cat. No.: B11021929
M. Wt: 376.4 g/mol
InChI Key: QHLWAQGEFKLBRT-UHFFFAOYSA-N
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Description

3-(5-phenyloxazol-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

3-(5-phenyl-1,3-oxazol-2-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C20H16N4O2S/c25-18(24-20-23-16(13-27-20)15-8-4-5-11-21-15)9-10-19-22-12-17(26-19)14-6-2-1-3-7-14/h1-8,11-13H,9-10H2,(H,23,24,25)

InChI Key

QHLWAQGEFKLBRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

Biological Activity

The compound 3-(5-phenyloxazol-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N3OC_{19}H_{17}N_3O, with a molecular weight of approximately 305.36 g/mol. The structure features a phenyl oxazole and a pyridine-thiazole moiety, which are known for their roles in various biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, particularly those associated with acute myeloid leukemia (AML). It induces cell cycle arrest and apoptosis, primarily affecting cells expressing FLT3 mutations .
  • Modulation of Signaling Pathways : It appears to influence key signaling pathways involved in cell survival and proliferation. Specifically, it inhibits the phosphorylation of proteins such as STAT5 and ERK, which are critical in cancer cell signaling .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins. This effect is particularly pronounced in FLT3-ITD AML models .

Biological Activity Summary

The following table summarizes the biological activities reported for this compound:

Activity Cell Line/Model Mechanism Reference
AntiproliferativeHL-60, MV4-11Cell cycle arrest at G0/G1 phase
Induction of ApoptosisAML cell linesUpregulation of p53, TNFα
Inhibition of FLT3 signalingFLT3-ITD positive cellsDecreased phosphorylation of STAT5, ERK
CytotoxicityVarious cancer cell linesIncreased reactive oxygen species accumulation

Case Studies

  • Acute Myeloid Leukemia (AML) : In a study involving AML cell lines, treatment with the compound resulted in significant tumor growth inhibition and apoptosis induction. The study highlighted its selective toxicity towards FLT3-mutated cells compared to wild-type cells, suggesting potential for targeted therapy .
  • Xenograft Models : In vivo studies using xenograft models demonstrated that administration of the compound led to a reduction in tumor size by approximately 67%, indicating its efficacy as an anti-cancer agent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.